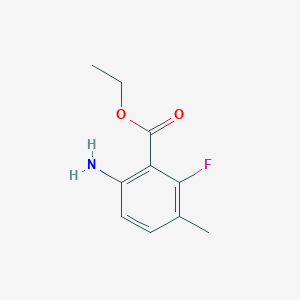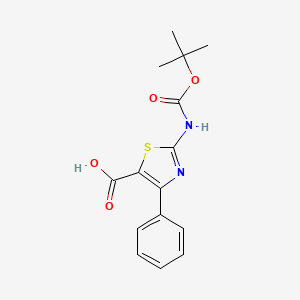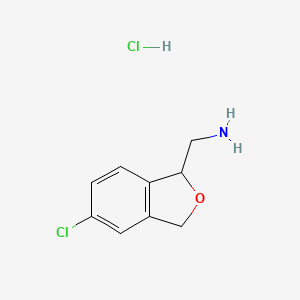
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride typically involves the following steps:
-
Formation of the Benzofuran Ring: : The initial step involves the cyclization of an appropriate precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
-
Chlorination: : The benzofuran ring is then chlorinated at the 5-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
-
Aminomethylation: : The chlorinated benzofuran undergoes aminomethylation to introduce the methanamine group. This step typically involves the reaction of the chlorinated benzofuran with formaldehyde and ammonia or a primary amine under acidic conditions.
-
Formation of Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and improved safety. The purification processes, such as crystallization and recrystallization, are also scaled up to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is also investigated for its use in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride can be compared with other benzofuran derivatives, such as:
- 1-(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 1-(5-Methyl-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 1-(5-Fluoro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
These compounds share a similar core structure but differ in the substituents at the 5-position. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs. The presence of the chlorine atom at the 5-position can influence its chemical behavior and interactions with biological targets, contributing to its unique profile in research and applications.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
(5-chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)5-12-9(8)4-11;/h1-3,9H,4-5,11H2;1H |
Clave InChI |
OTNVJEBEKLZTIM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Cl)C(O1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



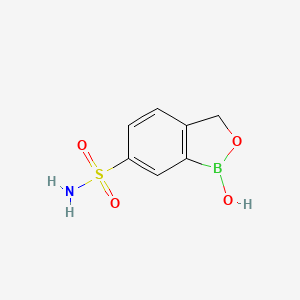
![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)

![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)

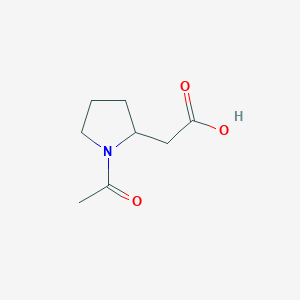
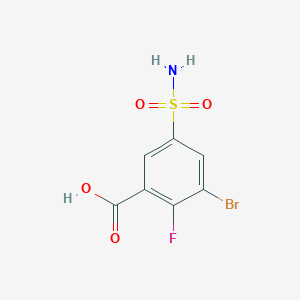
![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)
